Home > Products > Screening Compounds P130919 > Cancer/testis antigen 1 (89-100)
Cancer/testis antigen 1 (89-100) -

Cancer/testis antigen 1 (89-100)

Catalog Number: EVT-243565
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Overview

Cancer/testis antigen 1 (89-100), often referred to in the context of cancer immunotherapy, is a peptide derived from the cancer/testis antigen NY-ESO-1. This antigen is primarily expressed in testicular germ cells and various malignant tumors, making it a significant target for cancer immunotherapy due to its limited expression in normal tissues and its potential to elicit strong immune responses. The specific sequence of Cancer/testis antigen 1 (89-100) corresponds to amino acids 89 to 100 of the NY-ESO-1 protein, which has been identified as a promising candidate for vaccine development and other therapeutic strategies aimed at enhancing the immune response against tumors.

Source and Classification

Cancer/testis antigens, including Cancer/testis antigen 1 (89-100), are classified as tumor-associated antigens that are typically expressed in germ cells of the testis but not in other somatic tissues. This unique expression pattern makes them ideal candidates for targeted cancer therapies. The NY-ESO-1 gene, from which this peptide is derived, is located on the X chromosome and encodes a protein that plays a role in the immune response to tumors. Cancer/testis antigen 1 (89-100) has been shown to be immunogenic, meaning it can provoke an immune response when presented by major histocompatibility complex molecules on the surface of antigen-presenting cells.

Synthesis Analysis

The synthesis of Cancer/testis antigen 1 (89-100) can be achieved through solid-phase peptide synthesis techniques, which allow for precise control over peptide length and composition. The process typically involves:

  1. Solid-Phase Peptide Synthesis: This method begins with a solid support resin to which the first amino acid is attached. Subsequent amino acids are added one at a time through deprotection and coupling reactions.
  2. Deprotection: Each amino acid's protective group is removed to expose its reactive amine group for coupling.
  3. Coupling: Activated forms of amino acids are introduced to react with the exposed amine groups, forming peptide bonds.
  4. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and any remaining protective groups are removed.

Technical details such as reaction conditions (temperature, time), solvents used, and purification methods (e.g., high-performance liquid chromatography) are critical for obtaining high-purity peptides suitable for immunological studies.

Molecular Structure Analysis

The molecular structure of Cancer/testis antigen 1 (89-100) can be analyzed using various techniques:

  1. Amino Acid Sequence: The sequence consists of specific amino acids that confer its immunogenic properties.
  2. Three-Dimensional Structure: Techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can be employed to determine the three-dimensional conformation of this peptide when bound to major histocompatibility complex molecules.

Data regarding its structure indicate that it may adopt specific conformations that enhance its recognition by T cells, facilitating effective immune responses against tumors expressing NY-ESO-1.

Chemical Reactions Analysis

Cancer/testis antigen 1 (89-100) participates in several chemical reactions relevant to its function:

  1. Binding Reactions: The peptide binds to major histocompatibility complex class I molecules on antigen-presenting cells, which is crucial for T cell recognition.
  2. T Cell Activation: Upon recognition by T cell receptors, this binding initiates signaling pathways that lead to T cell activation and proliferation.
  3. Cytokine Release: Activated T cells release cytokines that further enhance immune responses against tumor cells expressing NY-ESO-1.

Technical details regarding these reactions include kinetics of binding affinity studies and downstream signaling pathways activated upon T cell engagement.

Mechanism of Action

The mechanism of action for Cancer/testis antigen 1 (89-100) involves several steps:

  1. Presentation: The peptide is processed within antigen-presenting cells and presented on their surface bound to major histocompatibility complex class I molecules.
  2. Recognition: Cytotoxic T lymphocytes recognize the complex through their T cell receptors.
  3. Activation: This recognition triggers activation signals within T cells, leading to their proliferation and differentiation into effector T cells capable of targeting and destroying tumor cells expressing NY-ESO-1.
  4. Immune Response: The activated T cells migrate to tumor sites where they exert cytotoxic effects on cancer cells.

Data from clinical trials indicate that immunotherapies targeting Cancer/testis antigens like NY-ESO-1 can lead to significant anti-tumor responses in patients with various cancers.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cancer/testis antigen 1 (89-100) include:

  • Molecular Weight: Typically around 1300 Da depending on the specific sequence.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary based on formulation; peptides may require specific conditions to maintain integrity during storage and handling.

Relevant data from studies highlight how modifications in formulation can enhance stability and bioavailability when used in therapeutic contexts.

Applications

Cancer/testis antigen 1 (89-100) has several scientific applications:

  1. Cancer Immunotherapy: It serves as a target for vaccine development aimed at eliciting robust immune responses against tumors expressing NY-ESO-1.
  2. Diagnostic Biomarkers: Its expression levels may be used as biomarkers for certain cancers, aiding in diagnosis or prognostic assessments.
  3. Research Tool: In laboratory settings, this peptide can be utilized to study immune responses in vitro or in animal models, helping researchers understand tumor immunity better.
Introduction to CTAG1B/NY-ESO-1 in Cancer Biology

Cancer/Testis Antigen 1B (CTAG1B), universally recognized as NY-ESO-1, represents a paradigm of tumor-specific antigens that bridge reproductive biology and oncogenesis. Identified through its aberrant re-expression across diverse malignancies yet restricted to immune-privileged germline tissues in normal adults, NY-ESO-1 has emerged as a focal point for both diagnostic biomarker development and immunotherapeutic targeting. Its unique expression profile—silenced in somatic tissues but reactivated epigenetically in cancers—positions it as an ideal candidate for exploring the molecular intersections between gametogenesis and tumorigenesis. This section delineates its discovery, evolutionary conservation, and mechanistic contributions to cancer pathogenesis.

Discovery and Classification as a Cancer/Testis Antigen (CTA)

Identification and Initial Characterization:NY-ESO-1 was discovered in 1997 by Chen et al. using serological analysis of recombinant cDNA libraries (SEREX) from esophageal squamous cell carcinoma. Sera from this patient detected an antigen encoded by a gene localized to chromosome Xq28, later designated CTAG1B [1] [10]. Unlike classical oncoproteins, NY-ESO-1 exhibited no expression in normal somatic tissues except testicular germ cells (spermatogonia and primary spermatocytes) and fetal gonads [1] [6]. This restricted expression pattern classified it within the Cancer/Testis Antigen (CTA) family—a group of proteins defined by their testis-limited physiological expression and ectopic activation in cancers.

Immunogenicity and CTA Classification:NY-ESO-1 is distinguished as the most immunogenic CTA, capable of eliciting spontaneous humoral and cellular immune responses in cancer patients. Early studies confirmed CD8+ T-cell responses against HLA-A2-restricted epitopes (e.g., peptide157–165) and antibody production in metastatic melanoma, breast cancer, and ovarian carcinoma patients [8] [10]. Its immunogenicity surpasses other CTAs like MAGE-A and SSX, attributed to its strong affinity for Toll-like receptor 4 (TLR4) on dendritic cells, which potentiates adaptive immunity [8]. Structurally, NY-ESO-1 is an 18-kDa protein with a glycine-rich N-terminus and a hydrophobic C-terminal Pcc-1 domain, features conserved across homologs [1] [10].

Tumor-Specific Expression Landscape:NY-ESO-1 expression is heterogeneous across malignancies, with highest prevalence in mesenchymal tumors:

  • Myxoid/Round Cell Liposarcoma: 88–100% [4] [6]
  • Synovial Sarcoma: 49–80% [4] [8]
  • Neuroblastoma: 82% [6]
  • Melanoma: 46% [1]Epithelial carcinomas show lower frequencies (e.g., 20–40% in lung, liver, and bladder cancers) [1]. Intra-tumoral heterogeneity is common, with discordance between mRNA and protein levels complicating detection [1].

Table 1: NY-ESO-1 Expression Frequencies in Human Tumors

Tumor TypeExpression FrequencyClinical Correlation
Myxoid Liposarcoma88–100%Diagnostic marker; immunotherapy target
Synovial Sarcoma49–80%Associated with HLA-A*02 status
Neuroblastoma82%Not established
Ovarian Carcinoma43%Advanced stage disease
Thyroid Medullary Carcinoma3.6%Linked to tumor recurrence [9]

Evolutionary Conservation and Phylogenetic Significance of CT-X Gene Clusters

Genomic Architecture and Phylogeny:The CTAG1B gene resides within the Xq28 region, a densely packed locus harboring multiple CT-X genes (e.g., MAGE, SSX, LAGE-1). This region spans ~8 kb with three exons and shares near-identical sequence homology with its paralog CTAG1A [2] [10]. Evolutionary analyses reveal that NY-ESO-1 homologs trace back to yeast (Saccharomyces cerevisiae) and insects (Drosophila), where the ortholog Pcc1p functions as a transcription factor within the conserved KEOPS complex (Kinase, Endopeptidase, and Other Proteins of Small size) [5] [8]. The KEOPS complex regulates telomere maintenance, transcriptional control, and genomic stability—processes co-opted in cancer.

Conservation of Function:Pcc1p in yeast directly binds chromatin remodeling factors and modulates cell cycle progression. NY-ESO-1 mirrors this role in mammalian germ cells, where it associates with MAGE-C1 to form a germline-specific E3 ubiquitin ligase complex. This interaction stabilizes proteins involved in mitotic regulation, such as RANBP2 (a nuclear transport regulator) and TLE1 (a transcriptional corepressor) [5] [8]. Knockdown studies in yeast demonstrate that Pcc1p deficiency induces cell cycle arrest and apoptosis, underscoring its role in cellular proliferation—a pathway reactivated in NY-ESO-1-positive tumors [5].

Epigenetic Regulation Across Species:CTA expression is universally silenced by DNA methylation in somatic tissues. Demethylating agents (e.g., 5-aza-2′-deoxycytidine) induce NY-ESO-1 re-expression in tumor cells but not normal epithelia [1] [10]. This epigenetic plasticity is conserved in vertebrates and linked to the hypomethylated state of gametogenic tissues. Histone modifications, particularly H3K27 acetylation, further potentiate expression in glioma stem cells and liposarcomas [1] [5].

Table 2: Evolutionary and Epigenetic Features of NY-ESO-1

FeatureYeast/DrosophilaMammalian SystemFunctional Implication
OrthologPcc1p (KEOPS complex)NY-ESO-1 (CTAG1B)Transcriptional regulation
Genomic LocusN/AXq28 (CT-X cluster)Co-regulation with other CTAs
Epigenetic ControlNot applicableDNA demethylation; H3K27acTumor-specific re-expression
Key InteractorsKae1, Bud32MAGE-C1, RANBP2, TLE1Ubiquitination; cell cycle

Role in Oncogenesis: Bridging Gametogenesis and Tumorigenesis

Cell Cycle and Apoptosis Regulation:NY-ESO-1’s role in oncogenesis stems from its physiological function in germ cell proliferation. In spermatogonia, it facilitates the G1/S transition via interactions with MAGE-C1, which recruits E3 ubiquitin ligases to degrade cell cycle inhibitors (e.g., p21) [1] [8]. In cancers, this pathway is subverted:

  • Melanoma and Sarcoma Cells: NY-ESO-1/MAGE-C1 complexes enhance cyclin E expression, accelerating S-phase entry [8].
  • Glioma Stem Cells: Nuclear NY-ESO-1 correlates with SOX2 and OCT4, maintaining stemness and resisting differentiation [1].

Stemness and Epithelial-Mesenchymal Transition (EMT):NY-ESO-1 expression associates with undifferentiated, aggressive tumors. In esophageal squamous cell carcinoma (ESCC), it physically interacts with TWIST1, an EMT master regulator, to promote metastatic dissemination [7]. Similarly, in mesenchymal stem cells (MSCs), nuclear NY-ESO-1 supports self-renewal; its downregulation triggers differentiation into adipocytes or osteocytes [1]. This mirrors findings in myxoid liposarcoma, where 88% of tumors exhibit strong cytoplasmic NY-ESO-1, suggesting a role in maintaining a dedifferentiated state [4].

Immunobiological Implications:Though not a direct oncogene, NY-ESO-1 creates a permissive microenvironment for tumor progression. Its binding to calreticulin (CALR) on dendritic cells links innate and adaptive immunity, potentially shaping immunoediting [10]. Paradoxically, tumors expressing NY-ESO-1 show inferior responses to conventional therapies:

  • Medullary thyroid cancer: NY-ESO-1 positivity correlates with recurrence (humoral response in 54.5% of cases) [9].
  • Non-small cell lung cancer: Overexpression associates with metastasis and Foxp3+ T-reg infiltration [5].

Table 3: Clinico-Biological Correlations of NY-ESO-1 in Cancer

Biological ProcessMolecular MechanismClinical Impact
Cell Cycle DysregulationMAGE-C1 interaction → Cyclin E upregulationIncreased proliferation; chemo-resistance
Stemness MaintenanceNuclear localization → SOX2/OCT4 activationTumor initiation; recurrence
EMT PromotionTWIST1 binding → Cadherin switchingMetastasis in ESCC
Immune ModulationCALR binding → Dendritic cell activationSpontaneous antibodies; T-cell responses

Concluding Remarks

NY-ESO-1 exemplifies how germline-specific proteins, when aberrantly expressed in cancers, drive oncogenesis through conserved pathways of cell cycle control, stemness, and immune evasion. Its phylogenetic roots in the KEOPS complex and epigenetic reactivation position it as both a biomarker and a target. Current research focuses on exploiting its immunogenicity in adoptive T-cell therapies and vaccines—an approach underscored by 45 active clinical trials targeting NY-ESO-1+ sarcomas and carcinomas [3]. Future studies must resolve its context-dependent interactions (e.g., with MAGE proteins) to harness its full therapeutic potential.

Properties

Product Name

Cancer/testis antigen 1 (89-100)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.